molecular formula C8H9ClN2 B3132475 1H-Indol-2-amine hydrochloride CAS No. 36946-70-0

1H-Indol-2-amine hydrochloride

Cat. No.: B3132475
CAS No.: 36946-70-0
M. Wt: 168.62 g/mol
InChI Key: JIKSXSUBAADKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indol-2-amine hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by its aromatic structure, which includes a benzene ring fused to a pyrrole ring

Mechanism of Action

Target of Action

1H-Indol-2-amine hydrochloride, also known as 2-Aminoindole Hydrochloride, is a derivative of indole, a heterocyclic organic compound. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The primary targets of this compound are a variety of enzymes and proteins . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with these targets, which in many cases, inhibits their activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily enzymes and proteins. The compound forms hydrogen bonds with these targets due to the presence of the carboxamide moiety in its structure . This interaction often results in the inhibition of the activity of these enzymes and proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the enzymes and proteins it targets. The inhibition of these targets can affect various biochemical pathways, leading to downstream effects that can manifest in a range of biological activities .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of the compound.

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of the activity of various enzymes and proteins . This can lead to a range of biological effects, depending on the specific targets and pathways involved .

Biochemical Analysis

Biochemical Properties

1H-Indol-2-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The compound’s ability to bind with high affinity to multiple receptors makes it a versatile molecule in biochemical research.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. For example, high doses of indole derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or other modified metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The subcellular localization of this compound is an important factor in determining its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indol-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another method includes the Japp–Klingemann coupling reaction, where diazonium salts react with 2-formylcyclohexanone to provide functionalized phenylhydrazonocyclohexanone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which are useful in various chemical applications.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring, leading to the formation of new compounds.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which have applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

1H-Indol-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-aldehyde: Studied for its antimicrobial activity.

Uniqueness: 1H-Indol-2-amine hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1H-indol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKSXSUBAADKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958131
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36946-70-0
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indol-2-amine hydrochloride
Reactant of Route 2
1H-Indol-2-amine hydrochloride
Reactant of Route 3
1H-Indol-2-amine hydrochloride
Reactant of Route 4
1H-Indol-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1H-Indol-2-amine hydrochloride
Reactant of Route 6
1H-Indol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.